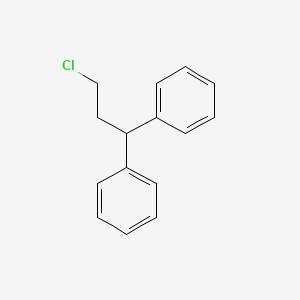

1,1-Diphenyl-3-chloropropane

Description

1,1-Diphenyl-3-chloropropane is a chlorinated hydrocarbon featuring a propane backbone substituted with two phenyl groups at the 1-position and a chlorine atom at the 3-position. Chlorinated propane derivatives are widely studied for their applications in organic synthesis, agrochemicals, and material science, with variations in substituents (e.g., phenyl, ethoxy, or additional halogens) significantly altering reactivity, stability, and toxicity .

Properties

CAS No. |

91384-81-5 |

|---|---|

Molecular Formula |

C15H15Cl |

Molecular Weight |

230.73 g/mol |

IUPAC Name |

(3-chloro-1-phenylpropyl)benzene |

InChI |

InChI=1S/C15H15Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

InChI Key |

VZSNLZWOUKDPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-1,1-diethoxypropane

- Structure : Features ethoxy groups at the 1-position and chlorine at the 3-position.

- Molecular Formula : C₇H₁₅ClO₂.

- CAS No.: 35573-93-3.

- Key Properties : Used as an intermediate in organic synthesis, particularly for acetal-protected aldehydes. Its ethoxy groups enhance solubility in polar solvents compared to phenyl-substituted analogs .

1,2-Dichloropropane

- Structure : Chlorine atoms at the 1- and 2-positions of propane.

- Molecular Formula : C₃H₆Cl₂.

- CAS No.: 78-87-4.

- Key Properties : A volatile solvent with neurotoxic and hepatotoxic effects. Its linear structure facilitates reactivity in dehydrohalogenation reactions .

1,3-Dichloropropane

- Structure : Chlorine atoms at the 1- and 3-positions.

- Molecular Formula : C₃H₆Cl₂.

- CAS No.: 142-28-7.

- Key Properties: Less volatile than 1,2-dichloropropane, with applications in soil fumigation. The trans-isomer (1,3-dichloropropene) is a potent nematocide but classified as a probable carcinogen .

1,2,3-Trichloropropane

- Structure : Three chlorine atoms on adjacent carbons.

- Molecular Formula : C₃H₅Cl₃.

- CAS No.: 96-18-4.

- Key Properties: High toxicity (hepatotoxic and carcinogenic) limits its use to specialized industrial processes. Its stability under heat makes it a concern for environmental persistence .

Comparative Data Table

| Compound | Molecular Formula | CAS No. | Key Substituents | Molecular Weight (g/mol) | Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| 1,1-Diphenyl-3-chloropropane* | C₁₅H₁₃Cl | Not available | Phenyl (C₆H₅), Cl | 228.72 (theoretical) | Hypothetical: Polymer precursor | Limited data; inferred high lipophilicity |

| 3-Chloro-1,1-diethoxypropane | C₇H₁₅ClO₂ | 35573-93-4 | Ethoxy (OCH₂CH₃), Cl | 166.64 | Organic synthesis intermediate | Low acute toxicity |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 78-87-5 | Cl at C1, C2 | 112.99 | Solvent, degreaser | Neurotoxic, hepatotoxic |

| 1,3-Dichloropropane | C₃H₆Cl₂ | 142-28-9 | Cl at C1, C3 | 112.99 | Soil fumigant | Probable carcinogen (trans-isomer) |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Cl at C1, C2, C3 | 147.43 | Industrial solvent | Carcinogenic, hepatotoxic |

*Hypothetical data inferred from structural analogs.

Research Findings and Trends

Reactivity :

- Phenyl vs. Ethoxy Groups : Bulky phenyl groups in 1,1-diphenyl-3-chloropropane likely reduce electrophilic substitution reactivity compared to 3-chloro-1,1-diethoxypropane, where ethoxy groups stabilize carbocation intermediates .

- Chlorine Position : 1,2-dichloropropane undergoes faster dehydrohalogenation than 1,3-dichloropropane due to proximity of Cl atoms, forming allylic chlorides .

- Metabolites: 1,3-dichloropropene metabolizes to mutagenic epoxides, while 1,2,3-trichloropropane forms glutathione conjugates linked to renal toxicity .

Environmental Impact :

- 1,3-dichloropropene’s volatility raises air pollution concerns, whereas 1,2,3-trichloropropane’s persistence in soil necessitates remediation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.